Various bacterial respiratory diseases, including community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
Pelvic inflammatory disease
Genital ulcer disease and infections of the urethra and cervix
Infections of the skin
Community-acquired pneumonia, a bacterial respiratory disease, can be an opportunistic infection (OI) of HIV.
Azithromycin Dihydrate is the dihydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
Azithromycin Monohydrate is the monohydrate form of azithromycin, an orally bioavailable azalide derived from erythromycin, and a member of a subclass of macrolide antibiotics, with anti-bacterial activity. Upon oral administration, azithromycin reversibly binds to the 23S rRNA of the 50S ribosomal subunit of the bacterial ribosome of susceptible microorganisms, thereby inhibiting the translocation step of protein synthesis by preventing the assembly of the 50S ribosomal subunit. This inhibits bacterial protein synthesis, inhibits cell growth and causes cell death.
A semi-synthetic macrolide antibiotic structurally related to ERYTHROMYCIN. It has been used in the treatment of Mycobacterium avium intracellulare infections, toxoplasmosis, and cryptosporidiosis.
See also: Azithromycin (has active moiety).
Azithromycin Monohydrate
CAS No.: 121470-24-4
VCID: VC21299301
Molecular Formula: C38H74N2O13
Molecular Weight: 767.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Azithromycin Monohydrate is a form of the antibiotic azithromycin, which belongs to the azalide subclass of macrolide antibiotics. It is widely used for treating various bacterial infections due to its broad-spectrum activity and favorable pharmacokinetic properties. This article provides an in-depth overview of Azithromycin Monohydrate, including its chemical properties, pharmacological effects, and clinical applications. Pharmacological EffectsAzithromycin Monohydrate exerts its antibacterial action by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis . It is known for its high tissue penetration, with concentrations in tissues often exceeding those in plasma by up to 50 times . Mechanism of Action
PharmacokineticsFollowing oral administration, Azithromycin Monohydrate is rapidly absorbed, reaching peak plasma concentrations within 2 to 3 hours . The absolute bioavailability is approximately 37% . The drug's plasma concentrations decline in a polyphasic manner, resulting in an average terminal half-life of about 68 hours .
Clinical ApplicationsAzithromycin Monohydrate is used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections . It is also effective against certain sexually transmitted infections and is sometimes used in combination with other drugs for treating malaria . Common Uses
Research FindingsRecent studies have explored the potential of azithromycin in treating COVID-19, often in combination with hydroxychloroquine, though larger trials are needed to confirm efficacy . Additionally, azithromycin has been noted for its anti-inflammatory properties, which may be beneficial in chronic respiratory diseases . Safety ConsiderationsAzithromycin can cause QT prolongation, leading to potentially fatal arrhythmias, especially in patients with pre-existing cardiovascular conditions . Common side effects include gastrointestinal disturbances like nausea and diarrhea . |
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CAS No. | 121470-24-4 | ||||||||
Product Name | Azithromycin Monohydrate | ||||||||
Molecular Formula | C38H74N2O13 | ||||||||
Molecular Weight | 767.0 g/mol | ||||||||
IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate | ||||||||
Standard InChI | InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 | ||||||||
Standard InChIKey | HQUPLSLYZHKKQT-WVVFQGGUSA-N | ||||||||
Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | ||||||||
SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | ||||||||
Canonical SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O | ||||||||
Synonyms | Azadose Azithromycin Azithromycin Dihydrate Azithromycin Monohydrate Azitrocin Azythromycin CP 62993 CP-62993 CP62993 Dihydrate, Azithromycin Goxal Monohydrate, Azithromycin Sumamed Toraseptol Ultreon Vinzam Zentavion Zithromax Zitromax |
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PubChem Compound | 9897015 | ||||||||
Last Modified | Apr 15 2024 |
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